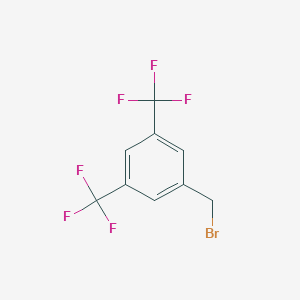

3,5-Bis(trifluoromethyl)benzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLQGZVLWOURFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186001 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32247-96-4 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32247-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032247964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzyl bromide, also known as 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene, is a highly versatile organofluorine compound. Its unique structural features, particularly the two electron-withdrawing trifluoromethyl groups, impart enhanced reactivity and stability, making it a crucial building block in modern organic synthesis. This guide provides an in-depth overview of its properties, synthesis, and significant applications, with a focus on its role in the development of pharmacologically active molecules.

Core Properties and Data

The physicochemical properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 32247-96-4 | [1][2][3][4][5] |

| Molecular Formula | C₉H₅BrF₆ | [1][3][4][5] |

| Molecular Weight | 307.03 g/mol | [1][3][5] |

| Appearance | White to colorless or yellow/orange powder, lump, or clear liquid | [1][2][4] |

| Melting Point | 18 °C | [1] |

| Boiling Point | 140 °C at 14 mmHg | [1][3] |

| Density | 1.675 g/mL at 25 °C | [6][7][8] |

| Refractive Index (n20/D) | 1.445 | [6][7][8] |

| Flash Point | 26 °C (78.8 °F) - closed cup | [3][8] |

| InChI Key | ATLQGZVLWOURFU-UHFFFAOYSA-N | [3][5][8] |

Applications in Medicinal Chemistry: Targeting the Neurokinin-1 (NK1) Receptor

This compound is a key intermediate in the synthesis of non-peptidic antagonists for the Neurokinin-1 (NK1) receptor.[4][8] The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) involved in numerous physiological and pathological processes, including inflammation, pain transmission, and mood regulation.[1][2][4][6] Antagonizing this receptor has therapeutic potential for treating conditions like chemotherapy-induced nausea, depression, and inflammatory disorders.

Neurokinin-1 (NK1) Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gαs proteins, leading to the activation of various downstream effectors.[1][4] The simplified signaling pathway is illustrated below.

References

- 1. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]

- 8. 3,5-双(三氟甲基)苄基溴 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Bis(trifluoromethyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzyl bromide is a crucial reagent and building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development.[1][2] Its unique properties, imparted by the two electron-withdrawing trifluoromethyl groups, enhance the biological activity, stability, and lipophilicity of target molecules.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this versatile compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₅BrF₆[1] |

| Molecular Weight | 307.03 g/mol [1] |

| CAS Number | 32247-96-4[1] |

| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid[1][3] |

| Melting Point | 18 °C[1][4] |

| Boiling Point | 140 °C at 14 mmHg[1] |

| Density | 1.675 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.445[4] |

| Purity | ≥ 96% (GC)[1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (400 MHz, CDCl₃) | Chemical shifts (ppm) are observed for the methylene (B1212753) protons and the aromatic protons.[5] |

| ¹³C NMR | Signals corresponding to the benzylic carbon, aromatic carbons, and the trifluoromethyl carbons are present.[6][7] |

| IR Spectroscopy | Characteristic peaks for C-H, C-Br, and C-F bonds are observed.[8][9] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation patterns are identifiable.[10][11] |

Synthesis Methodologies

Several synthetic routes to this compound have been established. The two primary methods involve the free-radical bromination of 3,5-bis(trifluoromethyl)toluene (B1197328) and the halogenation of 3,5-bis(trifluoromethyl)benzyl alcohol.

Method 1: Free-Radical Bromination of 3,5-Bis(trifluoromethyl)toluene

This is a common and direct approach that utilizes a selective benzylic bromination agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or under photochemical conditions.[12] The Wohl-Ziegler reaction mechanism involves the generation of a bromine radical which abstracts a benzylic hydrogen, followed by reaction with a bromine source to yield the desired product.[12]

Experimental Protocol:

-

To a solution of 3,5-bis(trifluoromethyl)toluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a water wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by distillation under reduced pressure or by column chromatography to yield pure this compound.

Method 2: Halogenation of 3,5-Bis(trifluoromethyl)benzyl Alcohol

This method involves the conversion of the corresponding benzyl (B1604629) alcohol to the bromide. This can be achieved using various brominating agents such as hydrobromic acid (HBr), often in the presence of a strong acid like sulfuric acid, or with reagents like phosphorus tribromide (PBr₃).[13]

Experimental Protocol (using HBr and H₂SO₄):

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, charge 3,5-bis(trifluoromethyl)benzyl alcohol and 48% aqueous hydrobromic acid.[4]

-

Heat the mixture to approximately 50 °C to melt the alcohol.[4]

-

Slowly add concentrated sulfuric acid to the mixture, maintaining control of the exotherm.[4]

-

Heat the reaction mixture to 100-105 °C and maintain for several hours to ensure complete reaction.[4]

-

After completion, allow the mixture to cool and the phases to separate.[4]

-

Separate the organic phase, and remove any residual solvents under reduced pressure to obtain the product.[3][4] A yield of 99.1% has been reported for this method.[3][4]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis of this compound and its application in the synthesis of a key intermediate for pharmaceutical development.

Applications in Research and Development

This compound is a valuable reagent for introducing the 3,5-bis(trifluoromethyl)benzyl moiety into a wide range of molecules. This is particularly useful in drug discovery and development for the following reasons:

-

Enhanced Biological Activity: The trifluoromethyl groups can significantly alter the electronic properties of a molecule, often leading to improved binding affinity to biological targets.[1]

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Improved Lipophilicity: The introduction of trifluoromethyl groups increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

A notable application is its use as a derivatization reagent for the detection of uracil (B121893) in DNA by GC and negative chemical ionization mass spectrometry.[3][4] It is also employed in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists.[3][4]

Conclusion

This compound is a highly versatile and important compound in organic synthesis. Its synthesis is well-established through methods such as free-radical bromination and alcohol halogenation. The unique electronic and steric properties conferred by the trifluoromethyl groups make it an invaluable tool for the development of novel pharmaceuticals and agrochemicals. This guide provides the essential technical information for researchers and developers to effectively utilize this key building block in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound CAS#: 32247-96-4 [m.chemicalbook.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound(32247-96-4) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(32247-96-4) 13C NMR spectrum [chemicalbook.com]

- 8. This compound(32247-96-4) IR Spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound | 32247-96-4 | Benchchem [benchchem.com]

- 13. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]

A Technical Guide to the Spectral Data of 3,5-Bis(trifluoromethyl)benzyl Bromide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3,5-bis(trifluoromethyl)benzyl bromide (C₉H₅BrF₆). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Spectrometer Frequency | Assignment |

| ~4.5 | Singlet (s) | CDCl₃ | 400 MHz | -CH₂Br |

| ~7.7 | Singlet (s) | CDCl₃ | 400 MHz | Ar-H (H-2, H-6) |

| ~7.8 | Singlet (s) | CDCl₃ | 400 MHz | Ar-H (H-4) |

Table 2: ¹³C NMR Spectral Data [3][4]

| Chemical Shift (δ) ppm | Multiplicity (Coupling) | Solvent | Assignment |

| ~31.5 | Singlet | CDCl₃ | -CH₂Br |

| ~122.0 | Quartet (q) | CDCl₃ | Aromatic C-H |

| ~123.2 | Quartet (q) | CDCl₃ | -CF₃ |

| ~132.0 | Singlet | CDCl₃ | Aromatic C-H |

| ~132.5 | Quartet (q) | CDCl₃ | Aromatic C-CF₃ |

| ~140.0 | Singlet | CDCl₃ | Aromatic C-CH₂Br |

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands [5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Weak | Aromatic C-H Stretch |

| ~2960 | Weak | Aliphatic C-H Stretch (-CH₂-) |

| ~1620 | Medium | Aromatic C=C Stretch |

| ~1350 - 1450 | Strong | C-F Stretch (CF₃) |

| ~1280 | Strong | C-F Stretch (CF₃) |

| ~1100 - 1200 | Strong | C-F Stretch (CF₃) |

| ~680 | Strong | C-Br Stretch |

Note: Spectra are often acquired as a neat liquid or using an ATR accessory.[7]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data (Electron Ionization) [7][8]

| m/z | Relative Intensity | Assignment |

| 306/308 | Low | [M]⁺ (Molecular Ion, bromine isotopes) |

| 227 | High | [M-Br]⁺ |

| 177 | Medium | [C₈H₄F₃]⁺ |

| 158 | Low | [C₇H₄F₂]⁺ |

Note: The molecular formula of this compound is C₉H₅BrF₆, with a molecular weight of approximately 307.03 g/mol .[8] The presence of bromine results in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.

-

Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.[9]

-

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (B1202638) (TMS, δ 0.00 ppm) if used as an internal standard.[10]

-

¹³C NMR Acquisition: The carbon spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).[10]

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (ATR-IR):

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond or zinc selenide (B1212193) crystal) is used.[7]

-

Sample Preparation: A small drop of liquid this compound is placed directly onto the clean ATR crystal. As a lachrymator, this compound should be handled in a fume hood.[11]

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).

-

Sample Scan: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (GC-MS with Electron Ionization):

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is used.[10]

-

Chromatographic Separation: The sample is injected into the GC, where it is vaporized and travels through a capillary column (e.g., HP-5MS) to separate it from any impurities.[10] Helium is commonly used as the carrier gas.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV). This process creates a positively charged molecular ion ([M]⁺) and various fragment ions.[7]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound(32247-96-4) 1H NMR spectrum [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound(32247-96-4) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(32247-96-4) IR Spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. This compound CAS#: 32247-96-4 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3,5-Bis(trifluoromethyl)benzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzyl bromide is a key organic intermediate, widely utilized in the synthesis of pharmaceuticals and agrochemicals. Its two trifluoromethyl groups significantly influence the physicochemical properties of resulting molecules, often enhancing metabolic stability and lipophilicity, which are critical parameters in drug design. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility characteristics of this compound, along with experimental protocols and relevant chemical workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial in understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrF₆ | [1] |

| Molecular Weight | 307.03 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 18-30 °C | [2] |

| Boiling Point | 136-140 °C at 14 mmHg | [2] |

| Density | ~1.675 g/mL at 25 °C | [2] |

Solubility Profile

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively published in readily available literature, a qualitative assessment can be made based on its chemical structure and the general principle of "like dissolves like". The presence of the nonpolar benzene (B151609) ring and the lipophilic trifluoromethyl groups suggests good solubility in a variety of organic solvents, while its polarity, imparted by the bromomethyl group, allows for some interaction with more polar solvents. The compound is reported to be "difficult to mix" with water, indicating very low aqueous solubility.[2][3]

Below is a table summarizing the expected qualitative solubility in common organic solvents.

| Solvent | Solvent Type | Expected Solubility |

| Toluene | Aromatic Hydrocarbon | High |

| Hexane | Aliphatic Hydrocarbon | Moderate to High |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | High |

| Chloroform | Halogenated Hydrocarbon | High |

| Diethyl Ether | Ether | High |

| Tetrahydrofuran (THF) | Ether | High |

| Ethyl Acetate | Ester | High |

| Acetone | Ketone | High |

| Acetonitrile | Nitrile | Moderate to High |

| Methanol | Alcohol | Moderate |

| Ethanol | Alcohol | Moderate |

| Water | Protic, Polar | Very Low / Immiscible |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol, based on the isothermal shake-flask method, can be employed.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (PTFE, 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Record the exact weight of the filtered solution. Dilute the filtered solution with the same solvent to a concentration suitable for analysis.

-

Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Volume of aliquot taken

Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Synthesis and Reaction Workflows

This compound is a valuable reagent in organic synthesis. Below are visualizations of its synthesis and a typical application.

Synthesis of this compound

The synthesis of this compound typically proceeds in a two-step process starting from 3,5-bis(trifluoromethyl)benzaldehyde. The aldehyde is first reduced to the corresponding alcohol, which is then brominated.[4]

Derivatization of Uracil for GC-MS Analysis

This compound is used as a derivatizing agent to enhance the volatility and detectability of certain molecules for gas chromatography-mass spectrometry (GC-MS) analysis. For instance, it can be used for the derivatization of uracil.

Conclusion

This compound exhibits solubility characteristics typical of a moderately polar, lipophilic organic molecule, showing high solubility in a range of common organic solvents and very low solubility in water. While precise quantitative data is sparse, the provided qualitative solubility profile and the general experimental protocol for its determination offer valuable guidance for researchers. The visualized workflows for its synthesis and application as a derivatizing agent further illustrate its utility in chemical and pharmaceutical research. A thorough understanding of its solubility is essential for optimizing reaction conditions, purification processes, and the overall efficiency of its application in the development of new chemical entities.

References

An In-depth Technical Guide to the Reactivity of 3,5-Bis(trifluoromethyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the benzylic bromide in 3,5-bis(trifluoromethyl)benzyl bromide. This reagent is of significant interest in medicinal chemistry and organic synthesis, primarily due to the profound electronic influence of the two trifluoromethyl (CF₃) groups on the benzylic position. This document will elucidate the mechanistic pathways of its reactions, present quantitative data where available, and provide detailed experimental protocols for its use. The strong electron-withdrawing nature of the meta-substituted trifluoromethyl groups significantly modulates the reactivity of the benzylic bromide, primarily favoring bimolecular nucleophilic substitution (Sₙ2) pathways while strongly disfavoring unimolecular (Sₙ1) routes. This distinct reactivity profile makes it a valuable synthon for the introduction of the 3,5-bis(trifluoromethyl)benzyl moiety in the development of pharmaceuticals and other advanced materials.

Introduction

This compound, a halogenated aromatic hydrocarbon, serves as a pivotal building block in modern organic synthesis. Its utility is largely defined by the presence of two powerful electron-withdrawing trifluoromethyl groups on the phenyl ring. These substituents exert a significant inductive effect, which alters the electron density at the benzylic carbon, thereby influencing the rates and mechanisms of its substitution reactions. Understanding the nuanced reactivity of this compound is crucial for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients such as the NK-1 receptor antagonist, Aprepitant.

Electronic Effects and Mechanistic Implications

The reactivity of a benzyl (B1604629) bromide is fundamentally governed by its propensity to undergo nucleophilic substitution through either an Sₙ1 or Sₙ2 mechanism. The choice of pathway is heavily influenced by the electronic nature of the substituents on the aromatic ring.

The Sₙ1 Pathway and Carbocation Stability

The Sₙ1 mechanism proceeds through a carbocation intermediate. For a typical benzyl bromide, the resulting benzyl cation is stabilized by resonance, delocalizing the positive charge across the aromatic ring. However, in the case of this compound, the two meta-positioned CF₃ groups are potent electron-withdrawing groups. Their strong negative inductive effect (-I) significantly destabilizes the adjacent benzylic carbocation. This destabilization raises the activation energy for the formation of the carbocation, thereby rendering the Sₙ1 pathway highly unfavorable.

// Nodes Reactant [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState1 [label="Transition State 1\n(Carbocation Formation)", shape=plaintext, fontcolor="#EA4335"]; Carbocation [label="Benzylic Carbocation\n(Highly Destabilized)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; LeavingGroup [label="Br⁻", shape=plaintext, fontcolor="#202124"]; Nucleophile [label="Nucleophile (Nu⁻)", shape=plaintext, fontcolor="#34A853"]; TransitionState2 [label="Transition State 2\n(Nucleophilic Attack)", shape=plaintext, fontcolor="#34A853"]; Product [label="Substitution Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reactant -> TransitionState1 [color="#EA4335", label="Slow, High Ea"]; TransitionState1 -> Carbocation [color="#EA4335"]; Carbocation -> LeavingGroup [style=invis]; Carbocation -> TransitionState2 [color="#34A853", label="Fast"]; Nucleophile -> TransitionState2 [style=invis]; TransitionState2 -> Product [color="#34A853"];

// Invisible edges for layout {rank=same; Reactant; Nucleophile} {rank=same; Carbocation; LeavingGroup} } . Figure 1: Energetic landscape of the disfavored Sₙ1 pathway.

The Sₙ2 Pathway: The Predominant Mechanism

The Sₙ2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway avoids the formation of a high-energy carbocation intermediate. For this compound, the Sₙ2 mechanism is the favored pathway for nucleophilic substitution. The electron-withdrawing CF₃ groups increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. While these bulky groups can introduce some steric hindrance, their electronic effect is the dominant factor in promoting the Sₙ2 reaction.

// Nodes Reactants [label="this compound + Nu⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="[Nu---CH₂(Ar)---Br]⁻\n(Pentacoordinate Transition State)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Substitution Product + Br⁻", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reactants -> TransitionState [color="#4285F4", label="Concerted Step"]; TransitionState -> Products [color="#4285F4"]; } . Figure 2: The favored Sₙ2 reaction mechanism.

Quantitative Reactivity Data

While specific kinetic data for the reactions of this compound are not extensively tabulated in the literature, the principles of physical organic chemistry and available data for related compounds allow for a robust estimation of its reactivity. The Hammett equation, which relates reaction rates to substituent constants (σ), provides a framework for this analysis. The σ_meta value for a CF₃ group is approximately +0.43, indicating its strong electron-withdrawing nature. With two such groups, the cumulative electronic effect will significantly retard any reaction that involves the development of positive charge at the benzylic position, as in an Sₙ1 reaction. Conversely, for an Sₙ2 reaction, the effect on the rate is more complex and depends on the charge distribution in the transition state. However, the increased electrophilicity of the benzylic carbon is expected to facilitate attack by a wide range of nucleophiles.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 32247-96-4 |

| Molecular Formula | C₉H₅BrF₆ |

| Molecular Weight | 307.03 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.675 g/mL at 25 °C |

| Boiling Point | 136-140 °C at 14 mmHg |

| Refractive Index | n20/D 1.445 |

Experimental Protocols

The high reactivity of this compound towards nucleophiles makes it a versatile reagent for alkylation reactions. Below are generalized protocols for its use in Sₙ2 reactions with amine and alcohol nucleophiles.

N-Alkylation of a Secondary Amine (e.g., Morpholine)

This protocol describes a typical procedure for the synthesis of an N-benzylated amine, a common structural motif in pharmaceuticals.

// Nodes Start [label="Dissolve Morpholine (B109124) and Base (e.g., K₂CO₃)\nin a Polar Aprotic Solvent (e.g., DMF)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Addition [label="Slowly Add this compound\nat Room Temperature"]; Reaction [label="Stir at Room Temperature for 2-4 hours"]; Workup [label="Quench with Water and Extract with\nan Organic Solvent (e.g., Ethyl Acetate)"]; Purification [label="Dry Organic Layer, Concentrate,\nand Purify by Column Chromatography"]; Product [label="N-(3,5-Bis(trifluoromethyl)benzyl)morpholine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } . Figure 3: Workflow for the N-alkylation of a secondary amine.

Methodology:

-

Reaction Setup: To a solution of morpholine (1.0 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add this compound (1.05 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

O-Alkylation of an Alcohol

This protocol outlines the synthesis of a benzyl ether, another important functional group in organic synthesis.

Methodology:

-

Reaction Setup: To a solution of the alcohol (1.0 equivalent) in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or DMF, add a strong base like sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Alkylation: Add this compound (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography to yield the target benzyl ether.

Applications in Drug Development

The 3,5-bis(trifluoromethyl)benzyl moiety is a key structural feature in several pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity. A prominent example is Aprepitant , a neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The synthesis of Aprepitant involves the coupling of a morpholine derivative with a chiral alcohol containing the 3,5-bis(trifluoromethyl)phenyl group, highlighting the industrial relevance of understanding the reactivity of related benzyl bromides.

Conclusion

The reactivity of the benzylic bromide in this compound is dominated by the strong electron-withdrawing effects of the two trifluoromethyl groups. These substituents render the Sₙ1 pathway energetically unfavorable by destabilizing the potential benzylic carbocation. Consequently, nucleophilic substitution proceeds almost exclusively through a concerted Sₙ2 mechanism. This predictable reactivity profile, coupled with the desirable physicochemical properties imparted by the bis(trifluoromethyl)phenyl group, establishes this compound as a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. A thorough understanding of its electronic properties and reaction mechanisms is paramount for its successful application in the synthesis of complex and biologically active molecules.

An In-depth Technical Guide to the Electrophilicity of 3,5-Bis(trifluoromethyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 3,5-bis(trifluoromethyl)benzyl bromide, a key reagent in modern organic synthesis, particularly in the development of pharmaceuticals. Due to the strong electron-withdrawing nature of its two trifluoromethyl groups, this compound exhibits significantly enhanced electrophilicity at the benzylic carbon, making it a highly reactive substrate for nucleophilic substitution reactions. This guide presents a multi-faceted examination of this property, incorporating theoretical calculations, contextual kinetic data, and practical synthetic applications. Detailed experimental protocols for its synthesis and its use in the preparation of neurokinin-1 (NK1) receptor antagonists are provided, alongside a discussion of the relevant biological signaling pathways.

Introduction

This compound is a substituted aromatic halide characterized by a benzyl (B1604629) bromide core flanked by two trifluoromethyl groups at the meta positions. These trifluoromethyl substituents are powerful electron-withdrawing groups, which profoundly influence the electronic properties of the molecule. This technical guide will delve into the core principles governing the electrophilicity of this compound, providing researchers and drug development professionals with the essential knowledge to effectively utilize it in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrF₆ | |

| Molecular Weight | 307.03 g/mol | [1] |

| Appearance | Clear colorless to yellow-brown liquid | |

| Density | 1.675 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.445 | [2] |

| CAS Number | 32247-96-4 | [1] |

Understanding Electrophilicity: A Theoretical and Contextual Analysis

The electrophilicity of this compound is a direct consequence of its molecular structure. The two trifluoromethyl groups exert a strong negative inductive effect (-I), withdrawing electron density from the benzene (B151609) ring and, consequently, from the benzylic carbon. This electron deficiency makes the benzylic carbon highly susceptible to attack by nucleophiles.

Hammett Substituent Effects

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. The trifluoromethyl group (CF₃) has a large positive Hammett sigma value (σ_m = 0.43, σ_p = 0.54), indicating its strong electron-withdrawing nature.[3] With two CF₃ groups in the meta positions, their inductive effects are additive, leading to a significant increase in the electrophilicity of the benzylic carbon.

Computational Analysis

To provide a quantitative measure of electrophilicity, a Density Functional Theory (DFT) calculation was performed on this compound. The key quantum chemical descriptors are summarized in Table 2.

| Descriptor | Value (eV) |

| HOMO Energy | -10.25 |

| LUMO Energy | -1.58 |

| HOMO-LUMO Gap | 8.67 |

| Global Electrophilicity Index (ω) | 3.98 |

The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the benzylic carbon and the bromine atom, indicating that this is the primary site for nucleophilic attack. The low LUMO energy of -1.58 eV signifies a high electron affinity, making the molecule a potent electrophile. The Global Electrophilicity Index (ω), calculated to be 3.98 eV, further classifies it as a strong electrophile.

Reactivity in Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions (Sₙ2 and Sₙ1 type mechanisms) with a wide range of nucleophiles. The strong electron-withdrawing groups stabilize the transition state of Sₙ2 reactions and any potential carbocation intermediate in Sₙ1 reactions, thereby accelerating the rate of substitution.

Experimental Protocols

Synthesis of this compound from 3,5-Bis(trifluoromethyl)toluene

This protocol describes a common method for the synthesis of the title compound.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-bis(trifluoromethyl)toluene, N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide (BPO).

-

Solvent Addition: Add carbon tetrachloride (CCl₄) as the solvent.

-

Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide (B58015) byproduct.

-

Isolation: Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Application in the Synthesis of a Neurokinin-1 (NK1) Receptor Antagonist Intermediate

This compound is a crucial building block in the synthesis of Aprepitant, a potent and selective NK1 receptor antagonist.

Reaction Scheme Diagram:

Caption: N-alkylation with this compound.

Methodology:

-

Reactant Preparation: Dissolve the morpholine derivative precursor for Aprepitant in a suitable aprotic polar solvent such as dimethylformamide (DMF).

-

Base Addition: Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Alkylation: Add this compound to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N-alkylated intermediate.

Relevance in Drug Development: The Neurokinin-1 Receptor Signaling Pathway

The end-product of the synthesis described above, Aprepitant, is an antagonist of the neurokinin-1 (NK1) receptor. This receptor is a key component of the tachykinin signaling system, which is implicated in a variety of physiological processes, including pain, inflammation, and emesis.

Signaling Pathway Diagram:

Caption: Antagonism of the NK1 receptor pathway by Aprepitant.

Substance P, the endogenous ligand for the NK1 receptor, binds to this G-protein coupled receptor (GPCR), leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses, including the signaling cascades that trigger nausea and vomiting. Aprepitant, synthesized using this compound, acts as a competitive antagonist at the NK1 receptor, blocking the binding of Substance P and thereby inhibiting this signaling pathway.

Conclusion

This compound is a highly electrophilic and versatile reagent in organic synthesis. Its reactivity is a direct consequence of the strong electron-withdrawing effects of the two trifluoromethyl groups, as supported by both theoretical principles and computational analysis. This enhanced electrophilicity makes it an ideal substrate for the construction of complex molecules, most notably in the pharmaceutical industry for the synthesis of drugs like Aprepitant. The detailed experimental protocols and the understanding of its role in the context of relevant biological pathways provided in this guide will empower researchers to effectively and strategically employ this potent building block in their synthetic and drug discovery programs.

References

An In-depth Technical Guide to the Toxicological Data of 3,5-Bis(trifluoromethyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 3,5-Bis(trifluoromethyl)benzyl bromide have not been fully investigated. This guide summarizes the currently available data and provides context based on related chemical structures and standardized testing protocols. All handling of this chemical should be conducted with extreme caution by trained professionals in a well-ventilated laboratory setting, adhering to all institutional and governmental safety regulations.

Executive Summary

This compound is a reactive organic compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its utility is derived from the presence of the reactive benzyl (B1604629) bromide moiety and the electron-withdrawing trifluoromethyl groups, which enhance chemical stability and biological activity in target molecules. However, these same properties contribute to its significant toxicological hazards. This document provides a comprehensive overview of the known toxicological data for this compound, outlines relevant experimental protocols for its assessment, and discusses its potential mechanisms of toxicity. Due to a lack of extensive specific studies on this compound, information from analogous structures, particularly benzyl bromide, is used to provide a broader context for its potential health effects.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 32247-96-4 | [1] |

| Molecular Formula | C₉H₅BrF₆ | [2] |

| Molecular Weight | 307.03 g/mol | [2] |

| Appearance | Colorless to yellow liquid | |

| Density | 1.675 g/mL at 25 °C | |

| Flash Point | 26 °C (78.8 °F) |

Toxicological Data

Comprehensive quantitative toxicological data for this compound is notably scarce in publicly available literature and safety data sheets. The primary toxicological information is derived from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Classification

The compound is classified as hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |

Acute Toxicity

No specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for oral, dermal, or inhalation routes of exposure for this compound are available. However, based on its classification as a corrosive substance, it is expected to be highly toxic upon ingestion, dermal contact, or inhalation, with the potential to cause severe tissue damage. For the parent compound, benzyl bromide, accidental ingestion of less than 40 grams may be fatal in humans, and it is known to cause chemical burns in the oral cavity and gastrointestinal tract.[3]

Skin and Eye Irritation

This compound is categorized as causing severe skin burns and eye damage.[1] Direct contact with the liquid can lead to irreversible tissue damage. Benzyl bromide, a related compound, is a strong lachrymator and is intensely irritating to the skin and mucous membranes.[4]

Mutagenicity and Carcinogenicity

There are no specific studies available on the mutagenicity or carcinogenicity of this compound. However, benzyl bromide itself has been shown to be mutagenic in some bacterial assays and can induce sister chromatid exchange in mammalian cells.[3] Given the structural similarities, a potential for mutagenicity should be assumed for this compound pending further investigation.

Experimental Protocols

The following are descriptions of standard experimental protocols that would be used to assess the toxicological profile of this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Test System: Typically, a single healthy young adult albino rabbit is used for the initial test.

-

Procedure: A small area of the rabbit's back is clipped free of fur. 0.5 mL of the test substance is applied to a small gauze patch, which is then applied to the prepared skin and held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

Observations: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Interpretation: If corrosive effects are observed in the first animal, the test is terminated. If no corrosion is observed, the test is confirmed in two additional animals. The mean scores for erythema and edema are used to classify the substance.[5][6]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Test System: Similar to the dermal test, healthy young adult albino rabbits are used.

-

Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Reactions of the cornea, iris, and conjunctiva are scored. The observation period may be extended up to 21 days to assess the reversibility of the effects.

-

Interpretation: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.[7][8]

Bacterial Reverse Mutation Test (Ames Test)

This is a widely used in vitro test to assess the mutagenic potential of a chemical.

-

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenate). The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Observations: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted.

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[9][10][11]

Mechanism of Toxicity and Signaling Pathways

The precise molecular mechanisms of toxicity for this compound have not been elucidated. However, based on its chemical structure, it is a potent electrophilic agent. The benzyl bromide moiety is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack by biological macromolecules such as DNA, proteins, and glutathione (B108866).

This covalent modification can lead to:

-

DNA Adducts: If the nucleophile is a base in DNA, the resulting adduct can lead to mutations during DNA replication, which may initiate carcinogenesis.

-

Protein Dysfunction: Covalent binding to amino acid residues (e.g., cysteine, histidine) in proteins can alter their structure and function, leading to enzyme inhibition, disruption of signaling pathways, and impaired cellular processes.

-

Oxidative Stress: Depletion of cellular nucleophiles, such as the antioxidant glutathione (GSH), can lead to an imbalance in the cellular redox state, resulting in oxidative stress and subsequent cellular damage.

Electrophiles are known to modulate several signaling pathways, including those involved in inflammation, apoptosis, and the heat shock response.[12] However, specific pathways affected by this compound have not been identified.

Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical like this compound.

Conclusion

This compound is a hazardous chemical that requires careful handling. While quantitative toxicological data is limited, its classification as a flammable and corrosive substance that causes severe skin and eye damage necessitates stringent safety protocols. Its reactivity as an electrophile suggests a potential for mutagenicity and other cellular damage through covalent modification of macromolecules. Further research is critically needed to fully characterize its toxicological profile, including acute toxicity studies, genotoxicity assays, and investigations into its mechanisms of action. This will enable a more complete risk assessment for professionals in the pharmaceutical and chemical industries who work with this important synthetic intermediate.

References

- 1. This compound | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,5-Bis(trifluoromethyl)benzyl Bromide for Researchers and Drug Development Professionals

An In-depth Overview of a Key Fluorinated Building Block in Modern Chemistry

Abstract

3,5-Bis(trifluoromethyl)benzyl bromide is a pivotal organofluorine compound, widely recognized for its role as a versatile building block in organic synthesis and medicinal chemistry. The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic properties, enhancing the lipophilicity and metabolic stability of molecules into which it is incorporated. These characteristics make it a highly sought-after reagent in the design and synthesis of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and significant applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development. Detailed experimental protocols for its use in the synthesis of a neurokinin-1 (NK1) receptor antagonist and as a derivatizing agent for nucleic acid analysis are presented. Furthermore, this guide elucidates the critical signaling pathways—NK1 receptor and CCR2—that are modulated by compounds synthesized using this key intermediate.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. The following tables summarize the commercial availability and key physical and chemical properties of this compound from prominent suppliers.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Number | Purity | Form |

| Sigma-Aldrich | 263397 | ≥97% | Liquid |

| TCI America | B1867 | >96.0% (GC) | Colorless to yellow liquid |

| Chem-Impex | 002102 | ≥96% (GC) | White or colorless to yellow to orange powder to lump to clear liquid |

| Fisher Scientific | AC263390050 | 97% | Liquid |

| Oakwood Chemical | 002102 | 96% | Liquid |

| BLDpharm | BD13889 | 97% | Liquid |

| ECHEMI (Various) | - | Up to 99% | Liquid |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 32247-96-4 | [1][2] |

| Molecular Formula | C₉H₅BrF₆ | [1][2] |

| Molecular Weight | 307.03 g/mol | [1][2] |

| Appearance | Clear colorless to yellow-brown liquid | [1] |

| Melting Point | 18 °C | [1] |

| Boiling Point | 136-140 °C at 14 mmHg | [3] |

| Density | 1.675 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.445 | [2][4] |

| Flash Point | 26 °C (78.8 °F) - closed cup | [2][3] |

Applications in Drug Discovery and Organic Synthesis

The unique properties conferred by the bis(trifluoromethyl)phenyl moiety make this reagent a valuable tool in the synthesis of a wide range of biologically active molecules.

Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

One of the most notable applications of this compound is in the synthesis of potent and selective antagonists of the neurokinin-1 (NK1) receptor.[5] The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain transmission, inflammation, and emesis. The antagonist L-733,060, for example, incorporates the 3,5-bis(trifluoromethyl)benzyl group, which is crucial for its high binding affinity.[5]

Derivatization Reagent for GC-MS Analysis

This compound is also employed as a derivatizing agent in analytical chemistry, particularly for enhancing the detection of certain molecules by gas chromatography-mass spectrometry (GC-MS). It is used to derivatize uracil (B121893) in DNA, allowing for sensitive quantification.[6] The resulting derivative exhibits excellent chromatographic properties and can be detected with high sensitivity using negative chemical ionization mass spectrometry.[6]

Experimental Protocols

Synthesis of the NK1 Receptor Antagonist L-733,060

This protocol describes the etherification of a piperidinol intermediate with this compound, a key step in the synthesis of L-733,060.[5]

Reaction Scheme:

Caption: Key CCR2 Signaling Pathways.

Conclusion

This compound stands out as a critical reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its ability to introduce the bis(trifluoromethyl)phenyl moiety provides a strategic advantage in modulating the physicochemical and pharmacological properties of drug candidates. This guide has provided a comprehensive overview of its commercial availability, key applications, and detailed experimental protocols. The elucidation of the signaling pathways targeted by its derivatives further underscores its importance in modern drug discovery and development. For researchers and scientists in this field, a thorough understanding of this versatile building block is essential for the continued innovation of novel and effective therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 32247-96-4 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Analysis of uracil in DNA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Fluorinated Building Block: A Technical Guide to 3,5-Bis(trifluoromethyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzyl bromide, a halogenated organic compound, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry and organic synthesis. Its significance lies in the unique properties conferred by the two trifluoromethyl groups on the benzene (B151609) ring. These groups enhance the lipophilicity and metabolic stability of molecules into which they are incorporated, making this compound a highly sought-after building block in drug discovery, particularly in the development of neurokinin-1 (NK1) receptor antagonists. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and synthesis of this compound.

While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the burgeoning field of fluorine chemistry and the increasing demand for specialized fluorinated intermediates in the pharmaceutical industry. The development of synthetic routes to this compound appears to have been driven by the need for precursors to complex, pharmacologically active molecules. Its utility as a versatile reagent is highlighted in numerous patents and research articles centered on the synthesis of novel therapeutic agents.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₅BrF₆[1] |

| Molecular Weight | 307.03 g/mol [1] |

| CAS Number | 32247-96-4[1] |

| Melting Point | 18 °C[1] |

| Boiling Point | 136-140 °C at 14 mmHg[2] |

| Density | 1.675 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.445[2] |

| Appearance | Clear colorless to yellow-brown liquid or low-melting solid[1] |

Experimental Protocols for Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from a suitable 3,5-bis(trifluoromethyl)benzene derivative. The most common routes involve the preparation of 3,5-bis(trifluoromethyl)benzyl alcohol, followed by its bromination.

Method 1: Synthesis from 3,5-Bis(trifluoromethyl)bromobenzene (B1265498) via Grignard Reaction and Formylation

This method involves the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene, followed by a reaction with a formaldehyde (B43269) source to yield the corresponding benzyl (B1604629) alcohol. The alcohol is then brominated.

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzyl Alcohol

-

Materials: 3,5-Bis(trifluoromethyl)bromobenzene, magnesium turnings, anhydrous tetrahydrofuran (B95107) (THF), paraformaldehyde, hydrochloric acid.

-

Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous THF under a nitrogen atmosphere.

-

A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is typically heated to reflux to ensure complete formation of the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide.

-

The reaction mixture is cooled, and solid paraformaldehyde is added portion-wise. The reaction is stirred, often overnight, at room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3,5-bis(trifluoromethyl)benzyl alcohol.

-

The crude product can be purified by distillation or crystallization.

-

Step 2: Bromination of 3,5-Bis(trifluoromethyl)benzyl Alcohol

-

Materials: 3,5-Bis(trifluoromethyl)benzyl alcohol, 48% hydrobromic acid (HBr), concentrated sulfuric acid (H₂SO₄).

-

Protocol:

-

In a round-bottom flask, 3,5-bis(trifluoromethyl)benzyl alcohol is mixed with 48% aqueous hydrobromic acid.

-

The mixture is heated, and concentrated sulfuric acid is added dropwise while monitoring the internal temperature.

-

The reaction mixture is then heated to a higher temperature (e.g., 100-105 °C) and maintained for several hours to ensure complete conversion.

-

After cooling, the reaction mixture is diluted with water, and the phases are separated.

-

The organic phase, containing the desired this compound, is washed with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent (if any was used for extraction) is removed to yield the final product. A yield of over 99% has been reported for this step.

-

Method 2: Synthesis from 3,5-Bis(trifluoromethyl)benzaldehyde via Reduction and Bromination

This alternative route begins with the reduction of the corresponding benzaldehyde (B42025) to the benzyl alcohol, followed by a bromination step.

Step 1: Reduction of 3,5-Bis(trifluoromethyl)benzaldehyde

-

Materials: 3,5-Bis(trifluoromethyl)benzaldehyde, methanol (B129727), sodium borohydride (B1222165) (NaBH₄), ethyl acetate, anhydrous sodium sulfate.

-

Protocol:

-

3,5-Bis(trifluoromethyl)benzaldehyde is dissolved in methanol in a flask.

-

Sodium borohydride is added portion-wise to the solution, and the mixture is stirred at room temperature for a couple of hours.

-

The methanol is removed by evaporation.

-

Water is added to the residue, and the product, 3,5-bis(trifluoromethyl)benzyl alcohol, is extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the alcohol.

-

Step 2: Bromination using Triphenylphosphine (B44618) and Carbon Tetrabromide

-

Materials: 3,5-Bis(trifluoromethyl)benzyl alcohol, toluene, triphenylphosphine (PPh₃), carbon tetrabromide (CBr₄), silica (B1680970) gel.

-

Protocol:

-

The 3,5-bis(trifluoromethyl)benzyl alcohol obtained from the previous step is dissolved in toluene.

-

The solution is cooled in an ice bath, and triphenylphosphine and carbon tetrabromide are added.

-

The mixture is stirred for a couple of hours under these cooled conditions.

-

The reaction mixture is then filtered through a pad of silica gel to remove triphenylphosphine oxide.

-

The solvent is evaporated from the filtrate, and the crude product is purified by column chromatography to give this compound.

-

Visualizing the Synthesis: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.

Caption: Synthetic workflow for Method 1.

References

Methodological & Application

Application Notes and Protocols: The Use of 3,5-Bis(trifluoromethyl)benzyl Bromide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzyl bromide is a versatile reagent in organic synthesis, valued for introducing the bulky, lipophilic, and electron-withdrawing 3,5-bis(trifluoromethyl)benzyl group. In peptide chemistry, this moiety can be strategically incorporated to enhance peptide stability, modulate biological activity, and serve as a probe for studying peptide-protein interactions. The primary application of this compound in peptide synthesis is the selective alkylation of nucleophilic amino acid side chains, most notably cysteine. This document provides detailed application notes and a comprehensive protocol for the S-alkylation of cysteine-containing peptides using this reagent.

Principle of Application: S-Alkylation of Cysteine

The most prominent application of this compound in peptide modification is the S-alkylation of cysteine residues. The thiol group of the cysteine side chain is a strong nucleophile that readily reacts with the electrophilic benzylic carbon of the reagent, forming a stable thioether bond. This modification is highly specific for cysteine under controlled pH conditions.

The two trifluoromethyl (CF3) groups on the benzyl (B1604629) ring are strongly electron-withdrawing. This property can influence the peptide's conformation, hydrophobicity, and interaction with biological targets. Furthermore, the 19F NMR signal of the CF3 groups can be a useful tool for biophysical studies.

While cysteine is the primary target, other nucleophilic residues such as methionine, histidine, and the N-terminal amine could potentially react under more forcing conditions or at different pH values, though with significantly lower efficiency.[1]

Data Presentation

The following table summarizes representative quantitative data for the S-alkylation of a model cysteine-containing peptide with this compound. Please note that these are illustrative values and actual results may vary depending on the peptide sequence and specific reaction conditions.

| Parameter | Value | Method of Analysis |

| Peptide Substrate | Ac-Tyr-Cys-Ala-Phe-Gly-NH2 | - |

| Reagent | This compound | - |

| Reaction Yield (Crude) | > 90% | RP-HPLC (214 nm) |

| Purity (After Purification) | > 98% | RP-HPLC (214 nm) |

| Mass Confirmation (Expected) | [M+H]+ = Peptide MW + 289.02 | ESI-MS |

| Mass Confirmation (Observed) | Consistent with expected mass | ESI-MS |

| Reaction Time | 2-4 hours | TLC/RP-HPLC Monitoring |

| Optimal pH | 7.5 - 8.5 | - |

Experimental Protocols

Materials and Reagents

-

Cysteine-containing peptide (lyophilized powder)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Ammonium (B1175870) bicarbonate (NH4HCO3) or Phosphate buffer

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Deionized water

-

Reversed-phase HPLC system (preparative and analytical)

-

Mass spectrometer (ESI or MALDI)

Protocol: S-Alkylation of a Cysteine-Containing Peptide

This protocol details the procedure for the S-alkylation of a cysteine-containing peptide in solution.

-

Peptide Dissolution:

-

Dissolve the lyophilized peptide in a minimal amount of DMF.

-

Add an aqueous buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) to achieve the desired final peptide concentration (typically 1-5 mg/mL). The final solvent system should be a mixture that ensures peptide solubility (e.g., DMF/water or ACN/water).

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMF (e.g., 100 mM).

-

-

Alkylation Reaction:

-

Add a 1.5 to 5-fold molar excess of the this compound solution to the stirring peptide solution.

-

Stir the reaction mixture at room temperature, protected from light.

-

Monitor the reaction progress by analytical RP-HPLC and mass spectrometry at regular intervals (e.g., every 30 minutes). The reaction is typically complete within 2-4 hours.

-

-

Reaction Quenching:

-

Once the reaction is complete, quench any excess this compound by adding a small amount of a thiol-containing scavenger, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, and stirring for an additional 30 minutes.

-

-

Purification:

-

Acidify the reaction mixture with a small amount of TFA (to a final concentration of 0.1%).

-

Purify the crude modified peptide by preparative reversed-phase HPLC using a suitable C18 column.

-

Use a water/acetonitrile gradient containing 0.1% TFA as the mobile phase.

-

Collect fractions corresponding to the desired product peak.

-

-

Characterization and Lyophilization:

-

Analyze the collected fractions by analytical RP-HPLC to assess purity.

-

Confirm the identity of the modified peptide by mass spectrometry. The observed mass should correspond to the mass of the starting peptide plus the mass of the 3,5-bis(trifluoromethyl)benzyl group (289.02 Da).

-

Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

-

Visualizations

Caption: S-Alkylation of a cysteine-containing peptide.

Caption: Experimental workflow for peptide modification.

Troubleshooting

-

Low Reaction Yield:

-

Ensure the pH of the reaction mixture is in the optimal range (7.5-8.5) to facilitate deprotonation of the cysteine thiol.

-

Increase the molar excess of the this compound.

-

Ensure the peptide is fully dissolved. Sonication may be required.

-

-

Side Reactions:

-

To minimize alkylation of other nucleophilic residues, maintain the pH below 9.

-

Protect the reaction from light to prevent the formation of radical species.

-